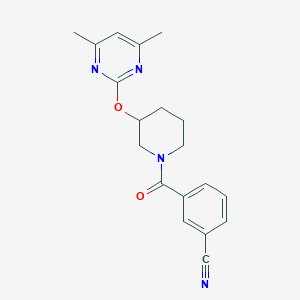

3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core substituted with a piperidine-carbonyl group and a 4,6-dimethylpyrimidin-2-yloxy moiety. Its crystallographic properties, such as bond lengths and angles, would typically be determined using software like SHELX for refinement and WinGX for crystallographic analysis .

Properties

IUPAC Name |

3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-9-14(2)22-19(21-13)25-17-7-4-8-23(12-17)18(24)16-6-3-5-15(10-16)11-20/h3,5-6,9-10,17H,4,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUIHHFBILWOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the benzonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, which can lead to the development of new drugs for treating diseases such as cancer and neurological disorders.

Table 1: Potential Therapeutic Areas

| Application Area | Description |

|---|---|

| Cancer Treatment | Investigated for anti-cancer properties |

| Neurological Disorders | Potential as a neuroprotective agent |

| Antimicrobial Activity | Studied for effectiveness against bacterial infections |

Research indicates that compounds similar to 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile exhibit significant biological activities. These include:

- Antiviral Properties : Some derivatives have shown efficacy against viral infections.

- Antimicrobial Effects : The compound's structure may enhance its ability to combat bacterial growth.

Case Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of this compound class in addressing antibiotic resistance.

Synthesis and Industrial Applications

The synthesis of this compound involves multiple steps, typically beginning with the formation of the piperidine derivative followed by coupling reactions with pyrimidine and benzonitrile components.

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Piperidine | Nucleophilic substitution | Base-catalyzed |

| Coupling with Pyrimidine | Electrophilic aromatic substitution | Heat required |

| Final Product Formation | Condensation reaction | Solvent-free conditions preferred |

Mechanism of Action

The mechanism of action of 3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, a methodological comparison can be drawn based on crystallographic techniques commonly employed for structural elucidation of analogous compounds. Below is a framework for such comparisons:

Table 1: Methodological Tools for Structural Analysis

Key Observations:

Piperidine Derivatives: Compounds with piperidine moieties often require precise refinement of stereochemistry. SHELX is noted for robust handling of such challenges, particularly in small-molecule crystallography .

Pyrimidine-Containing Compounds : The 4,6-dimethylpyrimidin-2-yloxy group in the target compound may exhibit hydrogen-bonding patterns similar to other pyrimidine derivatives. WinGX facilitates symmetry analysis and data reduction for these systems .

Benzonitrile Analogs : The nitrile group’s electron density and intermolecular interactions (e.g., dipole-dipole) are typically resolved using high-resolution refinement tools like SHELXL .

Limitations of Available Evidence

The provided sources focus on crystallographic software rather than direct data for the compound or its analogs. For instance:

Recommendations for Further Research

To conduct a comprehensive comparison, additional studies should:

Utilize SHELX -based refinement to publish crystallographic data for the target compound.

Compare intermolecular interactions (e.g., π-π stacking in pyrimidine groups) with analogs using WinGX -generated symmetry reports.

Integrate pharmacological assays to correlate structural features (e.g., nitrile positioning) with biological activity.

Biological Activity

3-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which is known for its pharmacological properties. The molecular formula is C19H22N4O2, and it has a molecular weight of 342.41 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with dipeptidyl peptidase (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion .

- Receptor Modulation : It is hypothesized that the compound may modulate various receptors, including those involved in the central nervous system and cardiovascular functions, potentially leading to therapeutic effects in conditions like diabetes and hypertension .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. While specific data on this compound is limited, related pyrimidine derivatives have shown efficacy against viral infections .

Biochemical Interactions

The interactions of this compound with biological macromolecules can be summarized as follows:

| Interaction Type | Target | Effect |

|---|---|---|

| Enzyme Binding | DPP-4 | Inhibition of enzymatic activity |

| Receptor Binding | GLP-1 Receptor | Modulation of insulin secretion |

| Antiviral Activity | Viral RNA Polymerases | Inhibition of viral replication |

Case Study 1: DPP-4 Inhibition

A study explored the effects of DPP-4 inhibitors in managing type 2 diabetes. The findings indicated that such compounds could significantly lower blood glucose levels and improve insulin sensitivity . While this study did not focus specifically on our compound, it highlights the potential pathways through which it may exert therapeutic effects.

Case Study 2: Antiviral Activity

Research on related compounds has demonstrated antiviral properties against various viruses, including HCV and RSV. For example, certain pyrimidine derivatives exhibited EC50 values ranging from 5–28 μM against RSV replication . This suggests that our compound may also possess similar antiviral capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.